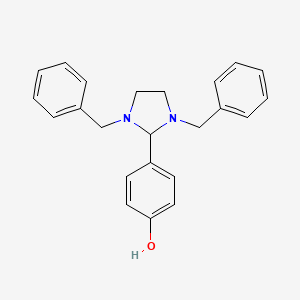![molecular formula C25H26N2O2 B11689797 N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B11689797.png)
N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-METHYLBENZAMIDE is an organic compound characterized by the presence of a benzamide group substituted with a tert-butyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-METHYLBENZAMIDE typically involves the condensation of 4-tert-butylbenzoyl chloride with 4-aminophenyl-2-methylbenzamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-METHYLBENZAMIDE may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of high-purity starting materials and rigorous control of reaction conditions are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-METHYLBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and analgesic properties. The compound’s structure allows it to interact with specific biological targets, making it a candidate for drug development.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand the interaction of small molecules with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to a reduction in the production of inflammatory mediators, contributing to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-TERT-BUTYLBENZAMIDO)PHENYL)-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE
- 4-TERT-BUTYL-N-(4-NITROPHENYL)BENZAMIDE
- 4-BROMO-N-(TERT-BUTYL)BENZAMIDE
Uniqueness
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-METHYLBENZAMIDE is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity for specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H26N2O2/c1-17-7-5-6-8-22(17)24(29)27-21-15-13-20(14-16-21)26-23(28)18-9-11-19(12-10-18)25(2,3)4/h5-16H,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
XNLHWIAJHQFMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11689715.png)


![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11689736.png)

![Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11689748.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B11689752.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11689766.png)
![4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate](/img/structure/B11689768.png)

![ethyl 2-chloro-5-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11689773.png)
![1-[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11689778.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B11689793.png)
![(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689795.png)
